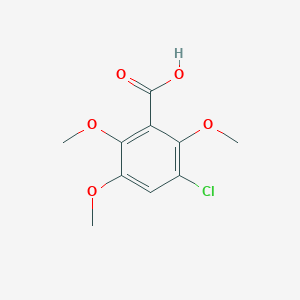

3-Chloro-2,5,6-trimethoxybenzoic acid

Description

Contextualization within Substituted Benzoic Acid Chemistry

3-Chloro-2,5,6-trimethoxybenzoic acid is a derivative of benzoic acid, a simple aromatic carboxylic acid. Its properties and reactivity are defined by the substituents attached to the benzene (B151609) ring: a carboxyl group (-COOH), a chlorine atom (-Cl), and three methoxy (B1213986) groups (-OCH₃). The nature and position of these substituents profoundly influence the molecule's electronic distribution, acidity, and steric profile.

Electronic Effects : Substituents exert influence through inductive and resonance effects. The chlorine atom is an electron-withdrawing group, pulling electron density from the ring through the sigma bond (inductive effect). Methoxy groups are electron-withdrawing inductively but are potent electron-donating groups through resonance, where the oxygen's lone pairs delocalize into the pi-system of the ring. The net effect on the ring's reactivity and the acidity of the carboxylic acid depends on the relative positions of these groups. Electron-withdrawing groups generally increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion.

Steric Effects : The presence of multiple substituents, particularly in positions ortho to the carboxyl group (like the 2-methoxy and 6-methoxy groups in this compound), can cause steric hindrance. This can force the carboxyl group out of the plane of the benzene ring, a phenomenon known as the "ortho-effect," which can inhibit resonance and further influence the acid's strength.

The specific substitution pattern of this compound—with methoxy groups flanking the carboxyl group and a chlorine atom also on the ring—creates a complex electronic and steric environment, making it a subject of interest for synthetic and theoretical chemists.

While specific physicochemical data for this compound is not widely available, a comparison with related, well-documented compounds illustrates the impact of different substitution patterns.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 3-Chlorobenzoic acid | 535-80-8 | C₇H₅ClO₂ | 156.57 | 154 |

| 3-Chloro-2,6-dimethoxybenzoic acid | 36335-47-4 | C₉H₉ClO₄ | 216.62 | 131-133 |

| 3,4,5-Trimethoxybenzoic acid | 118-41-2 | C₁₀H₁₂O₅ | 212.20 | 171-172 |

Historical Perspectives on the Study of Trimethoxybenzoic Acid Derivatives

Research into trimethoxybenzoic acid derivatives has a rich history, largely driven by their presence in natural products and their utility in medicinal chemistry. One of the most notable examples is 3,4,5-trimethoxybenzoic acid , also known as the trimethyl ether of gallic acid. nih.gov Gallic acid itself is a component of tannins found widely in the plant kingdom.

The 3,4,5-trimethoxybenzoyl moiety gained significant attention as a key structural component of the alkaloid reserpine , which was isolated in the 1950s and became one of the first modern drugs used to treat hypertension and psychosis. This discovery spurred extensive synthetic efforts to create analogues and derivatives of 3,4,5-trimethoxybenzoic acid, aiming to replicate or improve upon reserpine's biological activity with simpler structures. nih.gov

Over the decades, various isomers such as 2,3,4-trimethoxybenzoic acid and 2,4,6-trimethoxybenzoic acid have also been synthesized and studied. researchgate.netchemicalbook.com The synthesis of these compounds often starts from readily available natural phenols like pyrogallic acid or phloroglucinol, followed by methylation and subsequent functional group manipulations. researchgate.netprepchem.com This historical work laid the foundation for understanding the synthesis and properties of polysubstituted aromatic acids, providing the chemical knowledge necessary to approach more complex targets like this compound.

Current Research Significance and Future Directions for this compound

While this compound is not as extensively studied as some of its isomers, its structural features suggest significant potential, primarily as a specialized building block in organic synthesis. Polysubstituted aromatic compounds are crucial intermediates in the creation of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Drawing parallels from closely related compounds, such as 3-Chloro-2-methoxybenzoic acid , reveals the potential applications. This similar compound is widely used as an intermediate in the synthesis of anti-inflammatory drugs, analgesics, herbicides, and fungicides. chemimpex.comguidechem.com The presence of both chloro and methoxy groups provides multiple reactive handles for further chemical modification.

Modern research on trimethoxybenzoic acid derivatives continues to uncover new biological activities. For instance, recent studies have explored these derivatives as potential efflux pump inhibitors (EPIs), which could help overcome antibiotic resistance in bacteria. nih.govresearchgate.net Other research has investigated their antimicrobial and acetylcholinesterase inhibition activities. scielo.br

The future direction for a compound like this compound likely involves:

Development of efficient synthetic routes to make the compound more accessible for research.

Use as a scaffold to generate libraries of new, complex molecules for biological screening.

Investigation of its own potential biological activities , given the known bioactivity of related chloro- and methoxy-substituted benzoic acids.

Overview of Multidisciplinary Research Approaches

The study of substituted benzoic acids like this compound employs a range of modern scientific techniques that span multiple disciplines.

Computational Chemistry : Theoretical methods are crucial for predicting the properties and behavior of these molecules. acs.org

Density Functional Theory (DFT) : Used to calculate molecular structures, vibrational frequencies (for interpreting IR spectra), and electronic properties like charge distribution. DFT is also employed to predict gas-phase acidity and to study substituent effects on molecular stability and reactivity. nih.gov

Molecular Dynamics (MD) Simulations : These simulations model the behavior of molecules in solution over time, providing insights into processes like self-association, dimer formation, and interactions with solvent molecules, which are critical for understanding crystallization. ucl.ac.uk

Spectroscopic and Analytical Techniques : Experimental methods are essential for structural confirmation and characterization. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for elucidating the precise molecular structure, showing the connectivity and chemical environment of each atom. ucl.ac.uk

Infrared (IR) Spectroscopy : FTIR spectroscopy is used to identify functional groups, particularly the characteristic C=O and O-H stretching of the carboxylic acid group, and to study hydrogen bonding. ucl.ac.uk

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular weight and formula of a compound and can be used to identify positional isomers through specific fragmentation patterns. nih.gov

This combination of computational prediction and experimental verification allows for a thorough and detailed understanding of the structure, properties, and potential applications of complex substituted benzoic acids.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Number, position, and electronic environment of hydrogen atoms. | Confirms the presence of aromatic protons and methoxy group protons, and their specific chemical shifts reveal the influence of the chloro and carboxyl groups. |

| ¹³C NMR | Number and electronic environment of carbon atoms. | Identifies all carbon atoms in the molecule, including the benzene ring, carboxyl, and methoxy carbons, confirming the substitution pattern. |

| FTIR Spectroscopy | Presence of functional groups and information on bonding. | Shows characteristic absorptions for the O-H bond of the carboxylic acid, the C=O carbonyl bond, C-O bonds of the methoxy groups, and the C-Cl bond. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. Fragmentation patterns. | Provides unambiguous confirmation of the molecular formula (C₁₀H₁₁ClO₅). The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl) would be visible. |

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO5 |

|---|---|

Molecular Weight |

246.64 g/mol |

IUPAC Name |

3-chloro-2,5,6-trimethoxybenzoic acid |

InChI |

InChI=1S/C10H11ClO5/c1-14-6-4-5(11)8(15-2)7(10(12)13)9(6)16-3/h4H,1-3H3,(H,12,13) |

InChI Key |

QIGDYWLSMVXJAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)C(=O)O)OC)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro 2,5,6 Trimethoxybenzoic Acid and Analogues

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 3-Chloro-2,5,6-trimethoxybenzoic acid allows for the logical disconnection of the target molecule into simpler, more readily available starting materials. The substitution pattern on the benzene (B151609) ring, with a chlorine atom and three methoxy (B1213986) groups, dictates the strategic choices for precursor selection and the sequence of functional group introductions.

One plausible retrosynthetic approach begins by disconnecting the chloro and methoxy substituents, leading back to a simpler benzoic acid scaffold. A primary consideration is the directing effects of the substituents in electrophilic aromatic substitution reactions. The carboxylic acid group is a meta-director, while methoxy groups are ortho-, para-directing, and the chloro group is also ortho-, para-directing.

A potential retrosynthetic pathway could involve the late-stage introduction of the chlorine atom to a trimethoxybenzoic acid precursor. For instance, 2,5,6-trimethoxybenzoic acid could be a key intermediate. However, the synthesis of this specific isomer and the regioselectivity of its subsequent chlorination would need careful consideration.

Alternatively, a more convergent approach might start with a precursor already containing some of the required functionality. For example, a dimethoxy-chlorobenzoic acid could serve as a precursor for the introduction of the final methoxy group. The selection of the initial substituted benzoic acid is critical to ensure that the subsequent functionalizations occur at the desired positions.

Table 1: Potential Substituted Benzoic Acid Precursors

| Precursor Compound | Rationale for Selection |

|---|---|

| 2,5-Dimethoxybenzoic acid | Allows for subsequent chlorination and methoxylation. The existing methoxy groups will influence the position of the incoming substituents. |

| 3-Chloro-2,5-dihydroxybenzoic acid | A dihydroxy precursor would allow for late-stage methylation to install the methoxy groups. |

The regioselective introduction of the chlorine and methoxy groups is the cornerstone of a successful synthesis. The order of these introductions is critical.

Chlorination Strategies: The chlorination of a highly activated trimethoxybenzene ring must be conducted under mild conditions to avoid over-chlorination and side reactions. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) could be employed. The directing effects of the three methoxy groups would need to be carefully analyzed to predict the site of chlorination. In a precursor like 2,3,6-trimethoxybenzoic acid, the position C5 is sterically hindered, while C4 is activated by two ortho-methoxy groups and one para-methoxy group, making it a likely site for electrophilic substitution.

Methoxylation Strategies: The introduction of methoxy groups can be achieved through several methods. Nucleophilic aromatic substitution (SNAr) on a suitably activated chloronitrobenzoic acid derivative is one possibility. For instance, a dichloronitrobenzoic acid could undergo sequential methoxylation. Another approach is the methylation of a corresponding hydroxybenzoic acid precursor using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

A hypothetical synthetic sequence could start from a commercially available dihydroxybenzoic acid. Selective protection of one hydroxyl group, followed by methylation of the other, chlorination, and subsequent methylation of the deprotected hydroxyl group would provide a pathway to the target molecule. The challenge lies in achieving high regioselectivity at each step.

Novel Catalytic Systems and Reaction Conditions for Synthesis

Modern synthetic chemistry offers a range of catalytic systems that can improve the efficiency, selectivity, and sustainability of complex syntheses.

Transition metal catalysis can provide powerful tools for the construction of the polysubstituted aromatic core of this compound. bohrium.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to introduce some of the substituents.

A strategy could involve the synthesis of a brominated or triflated benzoic acid ester, which could then undergo a palladium-catalyzed methoxylation. Alternatively, C-H activation/functionalization reactions catalyzed by transition metals like rhodium, ruthenium, or palladium offer a direct way to introduce substituents onto the aromatic ring, potentially reducing the number of synthetic steps. bohrium.comresearchgate.net For example, a directed C-H activation approach, where the carboxylic acid group directs the catalyst to an ortho position, could be envisioned for the introduction of a chloro or methoxy group. nii.ac.jp

Table 2: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst | Potential Application in Synthesis |

|---|---|---|

| Buchwald-Hartwig Amination | Pd-based catalysts | Could be adapted for C-O bond formation to introduce methoxy groups. |

| Suzuki Coupling | Pd-based catalysts | Useful for constructing the aromatic core if starting from smaller fragments. |

| C-H Activation/Halogenation | Pd, Ru, or Rh catalysts | Direct, regioselective introduction of the chlorine atom. |

Incorporating the principles of green chemistry is essential for developing sustainable synthetic routes. royalsocietypublishing.org For the synthesis of this compound, several green approaches could be considered.

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. C-H activation reactions are inherently more atom-economical than traditional methods that require pre-functionalized substrates.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. royalsocietypublishing.orgchemistryviews.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. royalsocietypublishing.org The use of recyclable heterogeneous catalysts would further enhance the sustainability of the process.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or flow chemistry can reduce reaction times and energy consumption. jetir.orgmdpi.com

For example, a traditional multi-step synthesis involving protecting groups and harsh reagents could potentially be replaced by a more streamlined process using a few highly selective catalytic steps performed in a green solvent.

Multi-Step Synthesis Optimization and Process Intensification

The optimization of a multi-step synthesis is crucial for its practical application, especially in the context of fine chemical production. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org

Process intensification strategies that could be applied include:

Flow Chemistry: Conducting reactions in continuous flow reactors can offer better control over reaction parameters (temperature, pressure, and mixing), leading to improved yields and safety, particularly for highly exothermic or hazardous reactions. vapourtec.com

Microreactor Technology: The use of microreactors can enhance mass and heat transfer, leading to faster reactions and higher selectivity. catalysis-summit.com

Reactive Distillation: Combining reaction and distillation in a single unit can improve efficiency by continuously removing a product or byproduct, thereby shifting the reaction equilibrium.

The optimization process would involve a systematic study of reaction parameters for each step, such as catalyst loading, temperature, pressure, and solvent, to maximize the yield and purity of the desired product while minimizing waste and energy consumption.

Yield Enhancement and By-product Minimization Strategies

The efficient synthesis of this compound requires meticulous control over reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities. Key strategies revolve around the choice of starting materials, catalysts, and reaction parameters.

One common approach to synthesizing substituted benzoic acids is through the oxidation of the corresponding toluene (B28343) derivative. In the case of 3-Chloro-2,5,6-trimethoxytoluene, oxidation can be achieved using strong oxidizing agents. However, this method can lead to side reactions, including ring degradation, if not properly controlled. A more selective method involves the catalytic oxidation with air oxygen in the presence of a cobalt acetate (B1210297) and sodium bromide based catalytic system. This method has been shown to be effective for the oxidation of substituted tolyl compounds to their corresponding benzoic acids with high yields. researchgate.net

Another synthetic route could involve the chlorination of a trimethoxybenzoic acid precursor. The regioselectivity of this electrophilic aromatic substitution is crucial. The directing effects of the existing methoxy and carboxylic acid groups will influence the position of chlorination. To achieve the desired 3-chloro substitution pattern on a 2,5,6-trimethoxybenzoic acid precursor, careful selection of the chlorinating agent and reaction conditions is paramount. By-products can include isomers with chlorine at different positions or polychlorinated products. Minimizing these by-products often involves optimizing the reaction temperature, using a specific solvent, and controlling the stoichiometry of the chlorinating agent.

Strategies for yield enhancement and by-product minimization are summarized in the table below.

| Strategy | Description | Potential By-products |

| Catalytic Air Oxidation | Oxidation of 3-chloro-2,5,6-trimethoxytoluene using a Co(OAc)₂/NaBr catalyst system with air as the oxidant. | Incomplete oxidation products (e.g., corresponding aldehyde), ring degradation products. |

| Controlled Chlorination | Electrophilic chlorination of a suitable trimethoxybenzoic acid precursor with precise control of stoichiometry and temperature. | Isomeric chlorinated benzoic acids, di- or trichlorinated benzoic acids. |

| Use of Protecting Groups | Temporarily protecting certain positions on the aromatic ring to direct chlorination to the desired position. | By-products from incomplete protection or deprotection steps. |

| Flow Chemistry | Utilizing continuous flow microreactors for precise control of reaction time, temperature, and mixing, which can improve selectivity and reduce by-products. acs.org |

Purification Techniques for Complex Reaction Mixtures

The purification of this compound from a complex reaction mixture containing starting materials, reagents, and by-products is a critical step to obtain a high-purity final product. A multi-step purification protocol is often necessary.

Crystallization is a fundamental technique for the purification of solid compounds like benzoic acid derivatives. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the selective crystallization of the desired product upon cooling. For benzoic acids, recrystallization from water is a common and safe method due to the significant difference in solubility in hot versus cold water. wikipedia.org However, for more complex mixtures or for compounds with different solubility profiles, a mixed solvent system may be required.

Chromatographic techniques are powerful for separating compounds with similar polarities. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase and a suitable eluent system can effectively separate the target compound from its isomers and other impurities. cdnsciencepub.com The choice of eluent is determined by the polarity of the compounds to be separated.

Pressure filtration can be employed to efficiently separate the crystallized product from the mother liquor, especially on a larger scale. This technique, often used in industrial processes, can be followed by washing the filter cake with a cold solvent to remove any remaining soluble impurities. google.com

A typical purification workflow might involve an initial extraction to remove major impurities, followed by crystallization, and if necessary, a final purification step using column chromatography to achieve high purity.

| Purification Technique | Principle | Application for this compound |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Primary purification step to remove significant amounts of by-products. wikipedia.org |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through. | Separation of isomeric by-products and other closely related impurities. cdnsciencepub.com |

| Pressure Filtration | Use of pressure to accelerate the filtration process and improve the separation of solid from liquid. | Efficient isolation of the crystallized product on a larger scale. google.com |

| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic acid group. The compound can be extracted into a basic aqueous solution and then re-precipitated by acidification. | Initial purification to separate the acidic product from neutral or basic impurities. |

Exploratory Synthetic Pathways for Complex Derivatives

The functional groups present in this compound—the carboxylic acid, the chloro group, and the methoxy groups—offer multiple handles for further chemical modification to generate complex derivatives.

The carboxylic acid group is a versatile starting point for a variety of transformations. It can be converted to an ester through Fischer esterification with an alcohol in the presence of an acid catalyst. Alternatively, reaction with thionyl chloride or oxalyl chloride can form the corresponding acid chloride, which is a highly reactive intermediate for the synthesis of amides, esters, and other acyl derivatives. google.com For instance, condensation of the acid chloride with various amines would lead to a library of substituted benzamides.

The chloro substituent can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strongly electron-withdrawing groups. A more common approach for modification at this position involves transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, in place of the chlorine atom.

The methoxy groups are generally stable, but they can be cleaved to form hydroxyl groups using strong acids like HBr or BBr₃. Selective demethylation could potentially be achieved by carefully controlling the reaction conditions, offering a route to hydroxy-chloro-methoxybenzoic acid derivatives. These phenolic derivatives could then be further functionalized at the hydroxyl position.

Exploratory pathways for the synthesis of complex derivatives are outlined below.

| Functional Group | Reaction Type | Potential Derivatives |

| Carboxylic Acid | Esterification, Amidation (via acid chloride) | Alkyl/aryl 3-chloro-2,5,6-trimethoxybenzoates, N-substituted 3-chloro-2,5,6-trimethoxybenzamides. google.com |

| Chloro Group | Cross-Coupling Reactions (e.g., Suzuki, Heck) | 3-Aryl-2,5,6-trimethoxybenzoic acids, 3-alkenyl-2,5,6-trimethoxybenzoic acids. |

| Methoxy Groups | Demethylation | 3-Chloro-hydroxy-dimethoxybenzoic acids. |

By strategically combining these transformations, a diverse array of complex molecules can be synthesized from this compound, paving the way for the discovery of new compounds with potentially valuable properties.

Chemical Derivatization and Scaffold Modification of 3 Chloro 2,5,6 Trimethoxybenzoic Acid

Esterification and Amidation Reactions for Functional Group Diversification

The carboxylic acid moiety is a prime site for modification through common transformations such as esterification and amidation. These reactions convert the polar, acidic carboxyl group into neutral, more lipophilic ester or amide functionalities, providing a diverse range of analogues.

Ester derivatives of 3-Chloro-2,5,6-trimethoxybenzoic acid can be prepared through several established synthetic protocols. A common method is Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol (R-OH) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This equilibrium-driven process is typically performed under reflux conditions to favor the formation of the ester product.

Alternatively, the carboxylic acid can be activated prior to reaction with the alcohol. Conversion to the more reactive acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of an alcohol or phenol, provides a high-yielding pathway to both alkyl and aryl esters. google.com This method is particularly useful for less reactive alcohols or when milder reaction conditions are required. The process generally involves the use of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

The following table illustrates potential ester derivatives that could be synthesized from this compound.

| Alcohol/Phenol Reactant | Resulting Ester Derivative Name |

| Methanol | Methyl 3-chloro-2,5,6-trimethoxybenzoate |

| Ethanol | Ethyl 3-chloro-2,5,6-trimethoxybenzoate |

| Isopropanol | Isopropyl 3-chloro-2,5,6-trimethoxybenzoate |

| Benzyl alcohol | Benzyl 3-chloro-2,5,6-trimethoxybenzoate |

| Phenol | Phenyl 3-chloro-2,5,6-trimethoxybenzoate |

This table is illustrative of potential derivatives based on standard esterification reactions.

The synthesis of amides from this compound offers a robust method for introducing nitrogen-containing functional groups. Similar to esterification, a highly effective route involves the initial conversion of the carboxylic acid to its corresponding acyl chloride. The subsequent reaction of this intermediate with a primary (RNH₂), secondary (R₂NH), or tertiary amine yields the desired primary, secondary, or tertiary amide, respectively.

Modern amide bond formation is frequently accomplished using peptide coupling reagents. researchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or phosphonium (B103445) salts can activate the carboxylic acid in situ, facilitating its reaction with an amine under mild conditions. nih.gov These methods are known for their efficiency and broad substrate scope, accommodating a wide variety of amines to produce a library of amide analogues. researchgate.netresearchgate.net Enzymatic approaches using Amide Bond Synthetases also represent a potential biocatalytic route for such transformations. nih.gov

The table below details representative amide analogues accessible from this compound.

| Amine Reactant | Resulting Amide Derivative Name | Amide Type |

| Ammonia | 3-Chloro-2,5,6-trimethoxybenzamide | Primary |

| Ethylamine | N-Ethyl-3-chloro-2,5,6-trimethoxybenzamide | Secondary |

| Diethylamine | N,N-Diethyl-3-chloro-2,5,6-trimethoxybenzamide | Tertiary |

| Aniline | N-Phenyl-3-chloro-2,5,6-trimethoxybenzamide | Secondary |

| Morpholine | (3-Chloro-2,5,6-trimethoxyphenyl)(morpholino)methanone | Tertiary |

This table is illustrative of potential derivatives based on standard amidation reactions.

Modifications of the Aromatic Core

Altering the substitution pattern of the benzene (B151609) ring can significantly impact the molecule's electronic and steric properties. Electrophilic and nucleophilic aromatic substitution reactions represent two primary strategies for achieving such modifications.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The feasibility and regioselectivity of EAS on the this compound scaffold are dictated by the cumulative electronic effects of the existing substituents. The ring contains five substituents (-COOH, -Cl, and three -OCH₃ groups) and only one available position for substitution, at C4.

The three methoxy (B1213986) groups (-OCH₃) are powerful activating, ortho-, para-directing groups due to their strong +M (mesomeric) effect. Conversely, the chlorine atom (-Cl) is a deactivating, ortho-, para-directing group, and the carboxylic acid (-COOH) is a deactivating, meta-directing group. The immense activating influence of the three methoxy groups would render the aromatic ring highly nucleophilic. Any EAS reaction, such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), would be directed to the sole unsubstituted C4 position. minia.edu.egmasterorganicchemistry.com However, the steric hindrance from the adjacent substituents at C3 and C5, combined with the potential for side reactions like oxidation under harsh acidic conditions, would be significant challenges to overcome.

Nucleophilic Aromatic Substitution (SNAr) provides a pathway to replace a leaving group, typically a halide, on an aromatic ring with a nucleophile. nih.gov The success of this reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In the case of this compound, the potential leaving group is the chlorine atom at the C3 position. However, the groups ortho (C2-OCH₃) and para (C6-OCH₃) to the chlorine are methoxy groups, which are strongly electron-donating. These groups would severely destabilize the anionic Meisenheimer intermediate, making the SNAr pathway energetically unfavorable under standard conditions. msu.edu Therefore, direct displacement of the C3-chloro substituent by common nucleophiles via a classical SNAr mechanism is not considered a viable synthetic strategy for this molecule.

Side-Chain Functionalization and Conjugation Chemistry

Beyond simple ester and amide formation, the carboxylic acid group serves as a versatile handle for conjugation to other molecular entities. By activating the carboxyl group, for instance as an N-hydroxysuccinimide (NHS) ester or via carbodiimide (B86325) chemistry, the this compound core can be covalently linked to a wide array of molecules.

This strategy allows for the synthesis of more complex conjugates, including:

Peptide Conjugates: Coupling with the N-terminal amine of a peptide or an amino acid side chain.

Polymer Conjugates: Attachment to functionalized polymers (e.g., polyethylene (B3416737) glycol, PEG) to modify properties like solubility.

Fluorescent Labels: Linking to reporter molecules for use in biochemical assays.

This covalent modification via the carboxylic acid side-chain is a powerful tool for integrating the unique properties of the 3-Chloro-2,5,6-trimethoxybenzoyl scaffold into larger, multifunctional systems.

Introduction of Linkers for Bioconjugation

The covalent attachment of small molecules to biomolecules, a process known as bioconjugation, is a powerful strategy for developing targeted therapies and diagnostic agents. The carboxylic acid group of this compound provides a convenient handle for the introduction of linkers, which are molecular bridges that connect the core compound to a biomolecule, such as a protein, antibody, or nucleic acid.

The choice of linker is critical and can significantly impact the properties of the resulting bioconjugate. Linkers can be broadly categorized as cleavable or non-cleavable. symeres.com

Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes. symeres.com This allows for the controlled release of the active compound at the target site. Examples of cleavable functionalities include hydrazones (acid-sensitive) and peptide sequences (enzyme-sensitive).

Non-cleavable Linkers: These form a stable connection between the drug and the biomolecule. symeres.com The entire conjugate is internalized by the target cell, and the active compound is released upon degradation of the biomolecule within the lysosome.

A common approach for attaching a linker to the carboxylic acid of this compound would be through the formation of an amide bond. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated acid can then react with an amine-functionalized linker.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers another versatile method for bioconjugation. acs.orgnih.gov In this approach, the benzoic acid could be derivatized with a linker containing either an azide (B81097) or an alkyne group. This functionalized molecule can then be "clicked" onto a biomolecule that has been modified to bear the complementary reactive partner. This method is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes. nih.gov

| Linker Type | Cleavage Mechanism | Potential Advantage |

| Hydrazone | Acid hydrolysis | Release in acidic tumor microenvironment |

| Peptide | Enzymatic cleavage | Specific release by tumor-associated proteases |

| Thioether (non-cleavable) | - | High stability in circulation |

| Triazole (via Click Chemistry) | - | High efficiency and bioorthogonality of conjugation |

Table 1: Examples of Linker Strategies for Bioconjugation

Synthesis of Spatially Resolved Derivatives

The spatial arrangement of substituents on the benzene ring of this compound can have a profound effect on its biological activity. The synthesis of spatially resolved derivatives, or isomers, is therefore crucial for structure-activity relationship (SAR) studies. While specific methods for the controlled synthesis of all possible isomers of chloro-trimethoxybenzoic acid are not extensively documented in the public domain, general principles of aromatic substitution can be applied to devise potential synthetic routes.

The synthesis would likely start from a polysubstituted benzene ring, and the order of introduction of the chloro and methoxy groups would be critical in determining the final substitution pattern. For instance, the directing effects of the existing substituents (ortho-, para-, or meta-directing) would guide the position of the incoming electrophile in electrophilic aromatic substitution reactions.

Due to the lack of specific literature on the synthesis of spatially resolved derivatives of this compound, further research is required to establish reliable and stereocontrolled synthetic pathways.

Development of Chemically Stable Prodrug Systems

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The development of prodrugs of this compound can address challenges such as poor solubility, instability, or unfavorable pharmacokinetic profiles.

A common and effective prodrug strategy for carboxylic acid-containing compounds is the formation of esters. nih.gov Esterification of the carboxylic acid group of this compound can increase its lipophilicity, which may enhance its absorption and ability to cross cell membranes. nih.gov Once inside the body, these ester prodrugs can be hydrolyzed by ubiquitous esterase enzymes to release the active parent acid. nih.gov

The choice of the alcohol used for esterification can be varied to fine-tune the properties of the prodrug. For example, using a more sterically hindered alcohol could slow the rate of hydrolysis, potentially leading to a more sustained release of the active drug.

Another approach is the synthesis of mutual prodrugs, where this compound is covalently linked to another pharmacologically active agent. nih.gov This can result in a synergistic effect or a reduction in side effects. For instance, a mutual prodrug could be designed where both components are released upon cleavage of the linking bond in vivo.

| Prodrug Strategy | Rationale | Potential Outcome |

| Alkyl Esters | Increased lipophilicity | Improved oral absorption |

| Phenyl Esters | Increased lipophilicity | Altered metabolic stability |

| Mutual Prodrugs | Combination of two active agents | Synergistic effects or reduced toxicity |

Table 2: Potential Prodrug Strategies for this compound

The design and synthesis of effective and stable prodrugs require a careful balance of chemical stability, enzymatic lability, and the desired pharmacokinetic profile. Further research is necessary to explore these strategies for this compound and to evaluate the in vivo performance of any resulting prodrug candidates.

Structure Activity Relationship Sar Studies of 3 Chloro 2,5,6 Trimethoxybenzoic Acid Derivatives

Systematic Substituent Effects on Biological Activity

The biological activity of derivatives of 3-Chloro-2,5,6-trimethoxybenzoic acid is significantly influenced by the nature and position of its substituents. The chlorine atom and the three methoxy (B1213986) groups on the benzoic acid core are key modulators of the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These properties, in turn, govern how the molecule interacts with its biological target.

Systematic variations of the halogen at this position, or its relocation to other available positions on the aromatic ring, would be expected to yield derivatives with a range of biological activities. For instance, replacing the chlorine with other halogens such as fluorine, bromine, or iodine would alter the electronic and lipophilic character of the molecule. The order of reactivity among halogens, from the most to the least deactivating substituent, is generally F > Cl > Br > I. libretexts.org This is attributed to the interplay of the inductive effect, which withdraws electron density from the ring, and the resonance effect, where the lone pairs on the halogen can be donated to the ring. libretexts.org

The size of the halogen also plays a role; as the size of the halogen increases, the reactivity of the ring generally decreases. libretexts.org The introduction of a chlorine or bromine atom has been shown in some series of benzoic acid derivatives to improve pharmacokinetic properties. nih.gov The following table illustrates the hypothetical impact of varying the halogen and its position on a generic biological activity, based on general SAR principles.

| Compound ID | Halogen | Position | Lipophilicity (logP) | Relative Activity Index |

| I | Cl | 3 | 2.5 | 1.0 |

| II | F | 3 | 2.1 | 0.8 |

| III | Br | 3 | 2.8 | 1.2 |

| IV | I | 3 | 3.2 | 1.1 |

| V | Cl | 4 | 2.6 | 0.9 |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this compound derivatives is not publicly available.

Varying the number of methoxy groups or altering their positions on the ring would likely lead to significant changes in biological activity. For example, removing one or more methoxy groups could decrease the molecule's steric bulk and potentially allow for a better fit into a receptor's binding pocket. Conversely, the addition of methoxy groups could enhance binding through favorable interactions with specific residues in the target protein. researchgate.net Studies on other phenolic compounds have shown that methoxy groups can enhance antioxidant and antimicrobial activities. mdpi.comresearchgate.net

| Compound ID | Methoxy Group Configuration | Number of Methoxy Groups | Predicted Target Affinity (Ki, nM) |

| VI | 2,5,6-trimethoxy | 3 | 50 |

| VII | 2,5-dimethoxy | 2 | 75 |

| VIII | 2,6-dimethoxy | 2 | 60 |

| IX | 5,6-dimethoxy | 2 | 80 |

| X | 2-methoxy | 1 | 120 |

Note: The data in this table is hypothetical and intended to illustrate the potential effects of methoxy group modifications on biological activity, based on established SAR principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational approach to understanding the relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and help to prioritize synthetic efforts.

The development of a predictive QSAR model for this compound derivatives would involve the generation of a dataset of analogues with their corresponding biological activities. A variety of computational methods can be employed to build the model, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms.

A typical QSAR study would begin with the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The next step is to use statistical methods to identify a subset of these descriptors that are highly correlated with the observed biological activity. The final QSAR equation represents a mathematical relationship between the selected descriptors and the activity. A robust QSAR model should not only have good statistical quality for the training set of compounds but also possess high predictive power for an external test set of molecules.

For a series of this compound derivatives, several key molecular descriptors would likely be important in determining their biological activity. QSAR studies on other series of benzoic acid derivatives have highlighted the importance of hydrophobicity, molar refractivity, aromaticity, and electronic parameters. nih.govnih.govresearchgate.net

Hydrophobicity (logP): This descriptor is crucial for membrane permeability and hydrophobic interactions with the target protein.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability, MR can be important for steric interactions within a binding site.

Electronic Descriptors: Parameters such as the Hammett constant (σ), dipole moment (μ), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can describe the electronic nature of the substituents and their influence on the reactivity of the molecule. researchgate.net For instance, QSAR studies have shown that for some benzoic acid derivatives, strong electron-donating groups attached to the benzene (B151609) ring are important for potent activity. iomcworld.com

Topological Indices: These descriptors, such as the Balaban topological index (J) and Kier's shape indices (κ), encode information about the connectivity and shape of the molecule. nih.gov

The following table provides an example of key molecular descriptors that could be used in a QSAR study of this compound derivatives.

| Descriptor | Description | Potential Influence on Activity |

| logP | Measure of lipophilicity | Affects membrane transport and hydrophobic interactions. |

| MR | Molar refractivity | Relates to molecular volume and polarizability, influencing steric fit. |

| μ | Dipole moment | Describes the polarity of the molecule, important for electrostatic interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. |

| J | Balaban topological index | Encodes information about the branching and connectivity of the molecule. |

Conformational Analysis and Identification of Bioactive Conformations

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape, or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. Identifying the bioactive conformation, which is the specific shape the molecule adopts when it binds to its biological target, is a critical aspect of drug design.

For derivatives of this compound, the rotation of the methoxy groups and the carboxylic acid group relative to the benzene ring will result in a variety of possible conformations. The presence of the ortho-substituents (2-methoxy and 6-methoxy) can impose significant steric hindrance, which may restrict the rotational freedom of the carboxylic acid group and the adjacent methoxy groups. ucl.ac.uk

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape of these molecules and identify the low-energy, stable conformations. By comparing the conformational preferences of active and inactive analogues, it may be possible to deduce the bioactive conformation. The structural findings from co-crystal structures of similar inhibitors with their target proteins demonstrate that the binding mode and orientation of ligands can depend on the nature and size of the substituents. nih.gov This highlights the complex nature of molecular recognition and the importance of understanding the conformational properties of a molecule in the context of its biological target.

Ligand Efficiency and Lipophilic Efficiency Studies

In the evaluation of structure-activity relationships (SAR) for derivatives of this compound, ligand efficiency (LE) and lipophilic efficiency (LipE) are critical metrics for assessing the quality of compounds and guiding the optimization process. These indices provide a way to normalize the potency of a compound relative to its size and lipophilicity, respectively, thereby aiding in the identification of derivatives with a superior balance of properties essential for further development.

Ligand Efficiency (LE)

Ligand efficiency is a measure of the binding energy per non-hydrogen atom (heavy atom) of a molecule. nih.govacs.org It is a valuable tool for comparing the effectiveness with which different molecules bind to a target, independent of their size. acs.org A higher LE value is generally desirable, as it indicates that the compound achieves its potency in a more compact and efficient manner. The LE is calculated using the following formula:

LE = (1.37 * pIC50) / HAC

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and HAC is the heavy atom count.

In the context of this compound derivatives, analyzing the LE across a series of analogs would reveal how modifications to the parent structure contribute to binding affinity. For instance, the addition of functional groups that significantly increase molecular size without a proportional increase in potency would result in a lower LE, flagging them as inefficient modifications.

Lipophilic Efficiency (LipE)

Lipophilic efficiency, also referred to as ligand-lipophilicity efficiency (LLE), provides a measure of a compound's potency relative to its lipophilicity. acs.orgwikipedia.org This is a crucial parameter because high lipophilicity can often lead to issues such as poor solubility, increased metabolic clearance, and non-specific toxicity. acs.org The goal is to increase potency without concurrently increasing lipophilicity. csmres.co.uk LipE is calculated as:

LipE = pIC50 - logP

where pIC50 is the negative logarithm of the potency and logP is the logarithm of the octanol-water partition coefficient. A higher LipE value is indicative of a more favorable compound, as it suggests that the potency is derived from specific, optimized interactions with the target rather than from non-specific hydrophobic effects. researchgate.net For drug candidates, a LipE value greater than 5 is often considered desirable. researchgate.net

For derivatives of this compound, the systematic evaluation of LipE would be instrumental in guiding the selection of substituents. Modifications that enhance potency while maintaining or reducing lipophilicity would be prioritized.

Illustrative Efficiency Data for Hypothetical Derivatives

In the absence of specific published experimental data for derivatives of this compound, the following table provides a hypothetical dataset to illustrate how these efficiency metrics would be applied in an SAR study. The data is for illustrative purposes only and does not represent actual experimental results.

| Compound ID | R-Group | IC50 (nM) | pIC50 | HAC | logP | LE | LipE |

|---|---|---|---|---|---|---|---|

| 1 | -H | 1500 | 5.82 | 17 | 0.47 | 4.70 | 1.12 |

| 2 | -CH3 | 950 | 6.02 | 18 | 0.49 | 5.10 | 1.12 |

| 3 | -F | 700 | 6.15 | 18 | 0.49 | 5.25 | 1.25 |

| 4 | -OH | 450 | 6.35 | 18 | 0.48 | 5.41 | 1.55 |

| 5 | -NH2 | 200 | 6.70 | 18 | 0.47 | 5.71 | 2.23 |

In this hypothetical series, the introduction of different R-groups to the core structure of this compound leads to variations in potency and physicochemical properties. The analysis of LE and LipE reveals that the amino derivative (5 ) is the most efficient ligand in this illustrative set, with the highest LE and LipE values. This suggests that the amino group provides a favorable balance of increased potency without a significant penalty in terms of size or lipophilicity. Such an analysis would be crucial for guiding the subsequent rounds of chemical synthesis and optimization in a real-world drug discovery program.

Molecular Mechanisms of Biological Activity and Target Interactions

Computational Investigations of Molecular Recognition

Molecular recognition is the process by which molecules, such as a drug candidate and its biological target, specifically bind to each other. Computational methods are essential for simulating and analyzing these interactions at an atomic level, offering insights into binding mechanisms and affinities that can guide further experimental work.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule (ligand) and a protein receptor.

While specific protein targets for 3-Chloro-2,5,6-trimethoxybenzoic acid have not been definitively established in the reviewed literature, studies on similar trimethoxybenzoic acid derivatives have identified bacterial efflux pumps as potential targets. nih.govmdpi.com For instance, in silico docking studies have been performed on derivatives of trimethoxybenzoic acid against the AcrAB-TolC efflux system and a homology model of the NorA efflux pump, which are responsible for multidrug resistance in bacteria. nih.govmdpi.com These studies aim to determine if these compounds can bind to and potentially inhibit the pumps, thereby restoring antibiotic efficacy. nih.gov The selection of such targets is often based on the known biological activities of a class of compounds. nih.govmdpi.com

Following docking simulations, the resulting poses are analyzed to understand the nature and strength of the interaction. This involves calculating binding affinities (often expressed as a docking score or binding energy in kcal/mol) and identifying the specific non-covalent interactions that stabilize the ligand-protein complex. ajchem-b.com

Key interaction modes include:

Hydrogen Bonding: These are crucial directional interactions between a hydrogen atom donor (like an -OH or -NH group) and an acceptor (like an oxygen or nitrogen atom). The carboxyl group of benzoic acid derivatives is a primary site for forming strong hydrogen bonds with amino acid residues like Arginine in a protein's active site. nih.gov

Pi-Pi Stacking: This interaction occurs between aromatic rings. The benzene (B151609) ring of the benzoic acid scaffold can stack with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, or Tryptophan, contributing significantly to binding affinity. ucl.ac.uk The electron density of the aromatic rings, influenced by substituents, affects the strength of this interaction. researchgate.net

In studies of related trimethoxybenzoic acid derivatives targeting bacterial efflux pumps, analysis of the docking results revealed the importance of these interactions in stabilizing the compounds within the pump's binding sites, suggesting a potential mechanism for their inhibitory activity. nih.govmdpi.com

| Interaction Type | Description | Potential Interacting Groups on this compound | Relevant Amino Acid Residues |

|---|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen donor and an acceptor. | Carboxyl group (-COOH), Methoxy (B1213986) groups (-OCH3) | Arginine, Aspartate, Glutamine, Serine |

| Van der Waals | Weak, short-range electrostatic attractions between uncharged molecules. | Entire molecule surface | All residues in the binding pocket |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzene ring | Phenylalanine, Tyrosine, Tryptophan |

In Silico Target Prediction and Pathway Analysis

In silico methods can be used to predict potential biological targets and the pathways a compound might modulate, helping to formulate hypotheses about its mechanism of action.

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com

Ligand-Based Virtual Screening (LBVS): This approach utilizes the knowledge of molecules known to be active for a particular target. It searches for new molecules with similar properties (e.g., shape, pharmacophoric features) to the known actives, without requiring a 3D structure of the target protein. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of a protein target is known, SBVS can be employed. This method involves docking a large number of compounds from a database into the target's binding site to identify potential "hits" based on their predicted binding scores and interaction modes. mdpi.comnih.gov

For the trimethoxybenzoic acid scaffold, VS campaigns could be designed to screen compound libraries against various potential targets, such as bacterial efflux pumps or tubulin, to identify novel inhibitors. mdpi.comnih.gov

Theoretical Studies on Metabolic Transformations and Reactivity Profiles

Computational methods can also predict how a compound might be metabolized by the body and its general chemical reactivity. Theoretical studies, often using quantum mechanics methods like Density Functional Theory (DFT), can calculate the energies of different potential metabolic reactions.

For chlorinated compounds, metabolic pathways can involve hydroxylation, dechlorination, or conjugation. For instance, studies on the metabolism of other chlorinated molecules by cytochrome P450 enzymes show that hydroxylation is often a dominant pathway. gdut.edu.cn Theoretical calculations can determine the most likely sites on the molecule for such reactions to occur by calculating the activation energies for hydrogen or chlorine atom abstraction from different positions. gdut.edu.cn Such studies can predict the structure of potential metabolites, which is crucial for understanding the compound's complete biological activity and toxicity profile, as metabolites may have different or more potent effects than the parent compound. gdut.edu.cn Engineering metabolic pathways to enhance the degradation of chlorinated compounds and reduce the toxicity of their intermediates is also an area of active research. nih.gov

Molecular Dynamics Simulations to Elucide Ligand-Protein Dynamics

A frequent target for benzoic acid derivatives and other small molecule inhibitors is tubulin, a protein that polymerizes to form microtubules, a key component of the cellular cytoskeleton. rsc.org Many of these inhibitors bind at the colchicine (B1669291) binding site, located at the interface between the α and β-tubulin subunits. nih.govacs.org MD simulations have been instrumental in understanding the dynamics of this interaction.

A typical MD simulation study of a ligand in the colchicine binding site of tubulin would proceed as follows:

System Setup: A high-resolution crystal structure of the tubulin dimer with a bound ligand is chosen as the starting point. This complex is then solvated in a water box with appropriate ions to mimic the cellular environment.

Simulation Run: The system is then subjected to a simulation run, often spanning tens to hundreds of nanoseconds, where the movements of all atoms are calculated based on a force field that describes the interatomic interactions. nih.govnih.gov

Trajectory Analysis: The resulting trajectory, a record of the atomic positions over time, is then analyzed to extract meaningful information.

Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the ligand-protein complex over the course of the simulation. A stable RMSD for both the protein backbone and the ligand suggests that the binding pose is maintained and the complex is in equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. Regions with high RMSF values are more mobile, and changes in the flexibility of certain loops, particularly those in the binding site, upon ligand binding can be indicative of the interaction's impact on protein dynamics. researchgate.net

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds with specific amino acid residues highlight crucial interactions for binding affinity and specificity.

Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to estimate the binding free energy of the ligand to the protein. physchemres.org These calculations can help in ranking different compounds and understanding the energetic contributions of various interactions.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Chloro-2,5,6-trimethoxybenzoic acid. Through a combination of one-dimensional and multi-dimensional NMR experiments, the precise arrangement of atoms and their connectivity can be established.

High-Field ¹H and ¹³C NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to provide key information about the number and environment of hydrogen atoms. The spectrum would feature a distinct signal for the single aromatic proton, which would appear as a singlet due to the absence of adjacent protons on the benzene (B151609) ring. Additionally, three separate singlet signals would be anticipated for the three methoxy (B1213986) groups (-OCH₃), as their chemical environments are rendered non-equivalent by the substitution pattern. A broad singlet, typically in the downfield region (δ 10-13 ppm), would correspond to the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in unique chemical environments. This would include six signals for the aromatic carbons, one for the carboxyl carbon (typically δ 165-185 ppm), and three signals for the methoxy carbons (typically δ 55-65 ppm). The specific chemical shifts of the aromatic carbons would be influenced by the electron-donating methoxy groups and the electron-withdrawing chloro and carboxylic acid groups.

| Expected ¹H NMR Signals for this compound |

| Aromatic H (C4-H) |

| Methoxy H (C2-OCH₃) |

| Methoxy H (C5-OCH₃) |

| Methoxy H (C6-OCH₃) |

| Carboxylic Acid H (-COOH) |

| Expected ¹³C NMR Signals for this compound |

| Carboxylic Carbon (-COOH) |

| Aromatic Carbons (C1-C6) |

| Methoxy Carbons (3x -OCH₃) |

Multi-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the precise assignment of ¹H and ¹³C signals and to establish the connectivity between atoms, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would be of limited use for the aromatic system as there is only one isolated aromatic proton. However, it could confirm the absence of couplings for this proton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the signal of the aromatic proton to its corresponding aromatic carbon (C4) and the protons of each methoxy group to their respective methoxy carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, irrespective of their bonding. This is particularly useful for determining spatial arrangements. In this molecule, NOESY correlations would be expected between the aromatic proton (H4) and the protons of the adjacent methoxy group at C5. Correlations would also be observed between the protons of the methoxy groups at C2 and C6 and the carboxylic acid group at C1, confirming the substitution pattern around the benzene ring.

| Expected 2D NMR Correlations for this compound |

| HSQC |

| C4-H ↔ C4 |

| C2-OCH₃ ↔ C2-OC H₃ |

| C5-OCH₃ ↔ C5-OC H₃ |

| C6-OCH₃ ↔ C6-OC H₃ |

| HMBC |

| C4-H ↔ C2, C3, C5, C6 |

| C2-OCH₃ ↔ C2, C3 |

| C5-OCH₃ ↔ C4, C5, C6 |

| C6-OCH₃ ↔ C1, C5 |

| NOESY |

| C4-H ↔ C5-OCH₃ |

| C2-OCH₃ ↔ C3-Cl / C1-COOH |

| C6-OCH₃ ↔ C1-COOH / C5-OCH₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₁₀H₉ClO₅, with a monoisotopic mass of approximately 244.014 g/mol .

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its atomic composition. For this compound, HRMS would be used to verify that the experimental exact mass matches the calculated theoretical mass of its molecular ion (e.g., [M+H]⁺, [M-H]⁻, or M⁺˙). A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine, with two peaks for the molecular ion approximately 2 Da apart in a ratio of roughly 3:1 (³⁵Cl to ³⁷Cl), which would definitively confirm the presence of one chlorine atom in the molecule.

| Expected HRMS Data for C₁₀H₉ClO₅ |

| Molecular Formula |

| Calculated Monoisotopic Mass |

| Expected Isotopic Ratio |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The analysis of these fragments provides valuable information about the compound's structure and the connectivity of its functional groups.

For this compound, common fragmentation pathways would likely involve:

Loss of a methyl group (-CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a significant fragment ion.

Loss of water (-H₂O): Fragmentation involving the carboxylic acid group.

Loss of carbon monoxide (-CO) or carbon dioxide (-CO₂): Decarboxylation is a characteristic fragmentation pathway for benzoic acids.

Sequential loss of multiple methyl or methoxy groups.

By analyzing the masses of the resulting fragments, a detailed picture of the molecular structure can be assembled, complementing the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.

Key expected absorption bands include:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically found around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions, corresponding to the aryl-alkyl ether linkages of the methoxy groups.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of the carbon-chlorine bond.

| Expected IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | Carboxylic Acid O-H | 2500-3300 (broad) | | Carboxylic Acid C=O | 1700-1725 (strong) | | Aromatic C=C | 1450-1600 | | Ether C-O | 1000-1300 (strong) | | C-Cl | 600-800 |

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. While specific crystallographic data for this compound is not widely published, the methodology of X-ray crystallography remains the definitive technique for such determinations.

For related substituted benzoic acids, X-ray diffraction studies have elucidated key structural features. For instance, in the crystal structure of 2,4,6-trimethoxybenzoic acid, molecules are observed to form hydrogen-bonded chains. researchgate.net Similarly, studies on 2,6-dibromo-3,4,5-trimethoxybenzoic acid reveal a catemeric arrangement of molecules forming an endless chain of carboxylic acid interactions. nih.gov These examples highlight the expected formation of dimers or polymeric chains through hydrogen bonding of the carboxylic acid groups in the solid state. A hypothetical crystal structure analysis of this compound would involve the following steps:

Crystal Growth: Slow evaporation of a suitable solvent from a saturated solution of the compound to obtain single crystals of sufficient quality.

Data Collection: Mounting a single crystal on a goniometer within an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a final, precise molecular structure.

The resulting data would provide precise bond lengths, bond angles, and torsion angles, as well as details about intermolecular interactions, which are critical for understanding its solid-state behavior and for computational modeling.

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters for this compound

| Parameter | Value |

| Empirical formula | C₁₀H₁₀ClO₅ |

| Formula weight | 245.63 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| α = 90°, β = XX.XX°, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | µ.µµµ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.XX x Y.YY x Z.ZZ mm |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNN |

| Independent reflections | nnnn [R(int) = 0.xxxx] |

| Completeness to theta | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | d / r / p |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2sigma(I)] | R₁ = 0.xxxx, wR₂ = 0.yyyy |

| R indices (all data) | R₁ = 0.aaaa, wR₂ = 0.bbbb |

| Largest diff. peak and hole | x.xx and -y.yy e.Å⁻³ |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic analysis.

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of benzoic acid derivatives. ekb.eg A typical RP-HPLC method for this compound would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier (like acetonitrile or methanol), run in either an isocratic or gradient elution mode. Detection is commonly achieved using a UV detector, set to a wavelength where the analyte exhibits maximum absorbance.

Method development for a related compound, 2,4,6-trimethoxybenzoic acid, employed a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com The validation of an HPLC method for purity determination would involve assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification, in accordance with ICH guidelines. ekb.eg

Table 2: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 30-70% B; 20-25 min, 70% B; 25-30 min, 70-30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents a typical starting point for method development and is subject to optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. A common derivatization agent is diazomethane or a silylating agent like BSTFA, which converts the carboxylic acid to its corresponding methyl ester or silyl ester.

The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectral data for each component, allowing for its identification. The mass spectrum is a molecular fingerprint, characterized by the molecular ion peak and specific fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight and fragment ions resulting from the loss of methoxy groups, the carboxylic acid moiety, and the chlorine atom. The NIST Chemistry WebBook provides extensive mass spectral data for related compounds, which can aid in the interpretation of fragmentation patterns. nist.govnist.gov

Table 3: Predicted GC-MS Parameters and Expected Mass Spectral Data for Derivatized this compound (as methyl ester)

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Expected m/z Peaks | Methyl Ester (C₁₁H₁₂ClO₅, MW=259.66): [M]+ at m/z 259/261 (isotope pattern), fragments from loss of -OCH₃, -COOCH₃, -Cl. |

Note: The oven program and expected mass fragments are predictive and would require experimental verification.

Applications in Chemical Biology and Medicinal Chemistry Research

Development of Chemical Probes for Target Identification

Chemical probes are essential tools for elucidating the biological functions of proteins and other macromolecules. The structure of 3-Chloro-2,5,6-trimethoxybenzoic acid is amenable to modification for the creation of such probes.

The carboxylic acid group of this compound serves as a prime site for the attachment of various reporter tags. Through standard amide bond formation or esterification reactions, fluorescent dyes (like fluorescein or rhodamine) or affinity tags (such as biotin) can be conjugated to the molecule. This process would yield labeled analogues capable of tracking the parent compound's interaction with biological systems, aiding in the identification of its molecular targets.

Table 1: Potential Labeled Analogues of this compound

| Tag Type | Example Tag | Conjugation Site | Potential Application |

|---|---|---|---|

| Fluorescent | Fluorescein | Carboxylic Acid | Cellular imaging, target localization |

The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement in a cellular context. researchgate.netnih.gov It relies on the principle that a protein's thermal stability increases upon ligand binding. researchgate.netcetsa.org An unlabeled compound like this compound could be screened for its ability to stabilize specific proteins within a cell lysate or intact cells. Subsequent analysis using mass spectrometry-based proteomics can then identify the proteins that have been stabilized, thereby revealing potential drug targets. nih.govnih.gov

Scaffold for the Design of Novel Compound Libraries

A scaffold is a core chemical structure upon which a variety of substituents can be placed to create a library of related compounds. The substituted benzoic acid core of this compound makes it a suitable starting point for generating chemical libraries for screening purposes. nih.govu-strasbg.fr

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules. nih.gov Using this compound as the central scaffold, diverse sets of building blocks could be attached, primarily at the carboxylic acid position. For instance, a library of amides could be generated by reacting the acid with a collection of different amines, leading to a wide array of new chemical entities for high-throughput screening.

Fragment-Based Drug Discovery (FBDD) is an approach that screens small, low-complexity molecules ("fragments") for weak binding to a biological target. drugdiscoverychemistry.comnih.gov Hits from these screens are then optimized to produce more potent leads. frontiersin.orgmdpi.com The relatively small and functionalized nature of this compound makes it a candidate for inclusion in fragment libraries. Its defined structure could provide a starting point for growing or linking fragments to develop novel inhibitors. youtube.com

Table 2: Comparison of Library Generation Strategies

| Strategy | Description | Relevance to Scaffold |

|---|---|---|

| Combinatorial Chemistry | Rapid synthesis of large libraries from a core structure. | The benzoic acid group allows for diverse functionalization. |

Lead Optimization Strategies and Rational Design Principles